molecular formula C17H28N2O B3338241 Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- CAS No. 86781-57-9

Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-

Cat. No.: B3338241
CAS No.: 86781-57-9
M. Wt: 276.4 g/mol
InChI Key: BBJKLEPTXSAVPQ-UHFFFAOYSA-N
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Description

The compound Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- is a substituted urea derivative characterized by a 2,6-dimethylphenyl group attached to the urea’s N’ position and two 2-methylpropyl (isobutyl) groups on the N atoms. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1,1-bis(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-12(2)10-19(11-13(3)4)17(20)18-16-14(5)8-7-9-15(16)6/h7-9,12-13H,10-11H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJKLEPTXSAVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392459
Record name Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-57-9
Record name Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIISOBUTYL-3-(2,6-XYLYL)UREA
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme can be represented as follows:

[ \text{2,6-dimethylphenyl isocyanate} + \text{2-methylpropylamine} \rightarrow \text{Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The purification of the final product is typically achieved through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with them, leading to a decrease in their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues with Varying Aromatic Substitutents

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea (CAS: 145131-39-1)
  • Structure: Features a 2,6-diisopropylphenyl group instead of 2,6-dimethylphenyl, coupled with a hydrophobic indole-nonyl chain.
  • Properties : The bulkier isopropyl groups increase steric hindrance, reducing enzymatic degradation compared to the target compound. This enhances its bioavailability in lipid-rich environments .
  • Applications : Investigated for kinase inhibition and anticancer activity due to its ability to penetrate cell membranes .
N,N'-Di-[4-(methanesulfonyloxy)phenyl]urea
  • Structure : Contains sulfonyloxy substituents on the phenyl ring, altering electronic properties.
  • Properties : The electron-withdrawing sulfonyl groups reduce basicity, increasing stability under acidic conditions. This contrasts with the electron-donating methyl groups in the target compound, which may enhance reactivity in nucleophilic environments .
  • Applications : Used as intermediates in polymer synthesis and drug delivery systems .

Analogues with Modified Alkyl Substituents

N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron)
  • Structure : Replaces isobutyl groups with methyl groups and introduces a trifluoromethylphenyl moiety.
  • Properties : Higher water solubility (0.1 g/L at 20°C) due to reduced alkyl chain length and polar CF₃ group. The target compound’s isobutyl groups lower solubility, favoring lipid membrane penetration .
N,N-Bis(2-methylpropyl)amine (Diisobutylamine)
  • Structure : Shares the isobutyl substituents but lacks the urea backbone and aromatic group.
  • Properties : Boiling point: 142°C; vapor pressure: 10 mmHg at 30°C. These properties suggest the target compound may exhibit low volatility, similar to diisobutylamine, but with higher thermal stability due to the urea core .

Pharmaceutical Impurities and Related Compounds

Imp. B(EP): (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
  • Structure : Retains the 2,6-dimethylphenyl group but replaces urea with a piperidine-carboxamide moiety.
  • Applications : An impurity in local anesthetics like mepivacaine, highlighting the pharmacological relevance of 2,6-dimethylphenyl derivatives .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Weight Water Solubility LogP Key Applications Reference
Target: N'-(2,6-Dimethylphenyl)-N,N-bis(2-methylpropyl)urea ~320 g/mol <0.01 g/L ~4.2 Drug discovery (hypothetical)
N-(2,6-Diisopropylphenyl)-indolylurea 499.7 g/mol <0.005 g/L ~6.0 Anticancer agents
Fluometuron 232.2 g/mol 0.1 g/L 2.8 Herbicide
Diisobutylamine 129.2 g/mol Slight 2.1 Chemical intermediate

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., isobutyl, isopropyl) improve metabolic stability but reduce aqueous solubility. The target compound’s 2,6-dimethylphenyl group balances steric hindrance and synthetic accessibility .
  • Toxicity Considerations : Diisobutylamine exhibits moderate toxicity (LD50: 1,200 mg/kg in rats), suggesting the target compound may require structural optimization to mitigate similar risks .

Biological Activity

Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound classified as a urea derivative. Its molecular formula is C17H28N2OC_{17}H_{28}N_{2}O with a molecular weight of approximately 276.424 g/mol. The compound features a urea functional group substituted with a bulky 2,6-dimethylphenyl moiety and two 2-methylpropyl groups, which contribute to its unique steric properties and potential biological activities.

The synthesis of this compound typically involves the reaction of 2,6-dimethylaniline with isobutyl isocyanate under controlled conditions. The reaction is often conducted in an inert atmosphere using solvents like dichloromethane or toluene. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Biological Activity

Preliminary studies suggest that Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- exhibits potential antimicrobial and anticancer properties. However, the exact mechanisms of action remain to be fully elucidated. It is hypothesized that the compound may interact with specific enzymes or receptors within biological systems, potentially inhibiting their activity by forming stable complexes.

The proposed mechanism of action involves the binding of Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- to target enzymes or receptors, modulating their activity. This interaction may lead to a decrease in catalytic activity or altered signaling pathways within cells.

Comparative Analysis with Similar Compounds

The following table outlines the structural differences and potential applications of related compounds:

Compound NameCAS NumberKey Features
Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)-82744-80-7Contains a chlorophenyl group instead of a dimethylphenyl group
Urea, N,N'-bis(2,6-dimethylphenyl)-794342Features two dimethylphenyl groups; structurally distinct due to bis-substitution
Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)86781-56-8Similar structure but with a different substitution pattern on the phenyl ring

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-, and how can purity be maximized during purification?

  • Methodological Answer : Use a stepwise approach: (i) React 2,6-dimethylphenyl isocyanate with 2-methylpropylamine under anhydrous conditions (e.g., THF, 0–5°C), (ii) Monitor reaction progress via TLC or HPLC to minimize side products like bis-urea derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield (>85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substituent positions (e.g., dimethylphenyl protons at δ 6.8–7.2 ppm, tert-butyl groups at δ 1.2–1.4 ppm). Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect impurities. X-ray crystallography resolves stereochemical ambiguities in the urea core .

Q. How can researchers design initial biological assays to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer : Screen against kinase or protease targets (e.g., tyrosine kinases, caspase-3) using fluorescence-based assays. Optimize assay conditions (pH 7.4, 25–37°C) and include controls (e.g., staurosporine for kinase inhibition). IC50_{50} values <10 μM suggest therapeutic potential .

Q. What strategies mitigate solubility challenges in aqueous-based experiments for this lipophilic urea derivative?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS with 0.1% BSA. Dynamic light scattering (DLS) monitors colloidal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,6-dimethylphenyl group in target binding?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., 2,6-dichlorophenyl, 4-methylphenyl) and compare binding affinities via surface plasmon resonance (SPR). Molecular docking (AutoDock Vina) identifies key hydrophobic interactions in the target’s active site .

Q. What computational approaches validate the compound’s conformational stability in biological environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS, CHARMM force field) over 100 ns to assess urea core flexibility. Solvent-accessible surface area (SASA) analysis predicts aggregation-prone regions. Density functional theory (DFT) calculates rotational barriers for tert-butyl groups .

Q. How do researchers resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., MTT assay, 48-hour exposure). Account for cell-specific factors (e.g., membrane permeability via P-gp expression). Use multivariate regression to isolate variables (e.g., logP, IC50_{50}) .

Q. What advanced techniques quantify oxidative or hydrolytic degradation of this compound under physiological conditions?

  • Methodological Answer : Simulate degradation using forced stress testing (pH 1–10, 40–70°C). Monitor via LC-MS/MS and identify degradation products (e.g., hydrolyzed urea fragments). Accelerated stability studies (ICH guidelines) predict shelf-life .

Data Interpretation and Theoretical Frameworks

  • Integrating contradictory results : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to reconcile discrepancies. For example, inconsistent bioactivity may stem from morphological differences in cell models or technical variations in assay design .
  • Linking to theoretical frameworks : Use enzyme inhibition kinetics (Michaelis-Menten model) to explain dose-response curves. For computational data, validate docking results with free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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